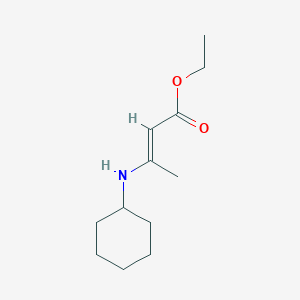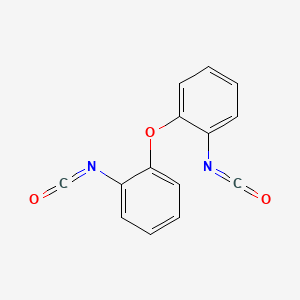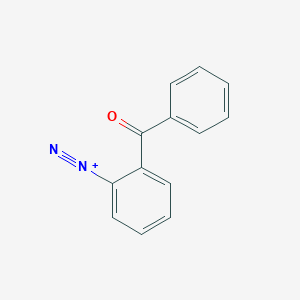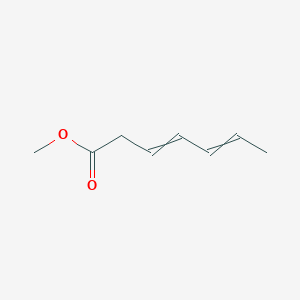
Methyl hepta-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hepta-3,5-dienoate is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a conjugated diene system and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hepta-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-3,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl hepta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: Hepta-3,5-dienoic acid or hepta-3,5-dienal.
Reduction: Methyl hepta-3,5-dienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Methyl hepta-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl hepta-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, making the compound reactive towards electrophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Hepta-3,5-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl hepta-2,4-dienoate: Similar ester but with different double bond positions.
Hepta-3,5-dien-2-one: Contains a ketone group instead of an ester.
Uniqueness
Methyl hepta-3,5-dienoate is unique due to its specific conjugated diene system and ester functional group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
38013-24-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl hepta-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HMKDHTVLUSXSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



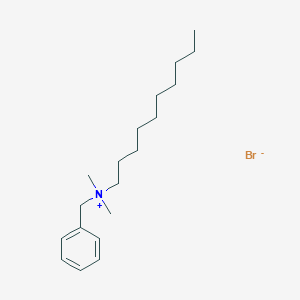
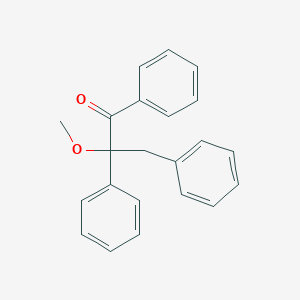
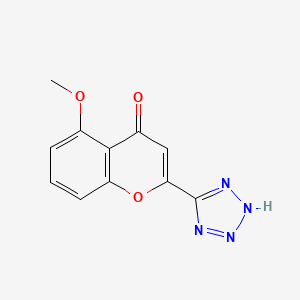
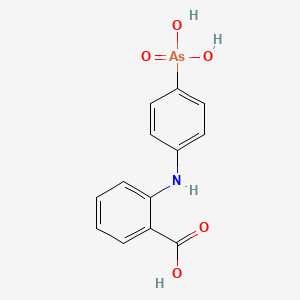
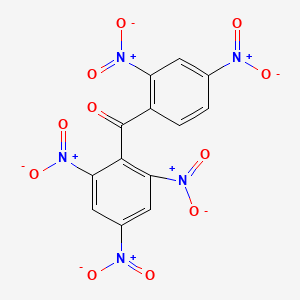
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)

